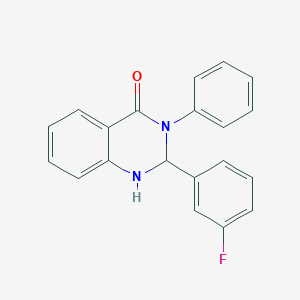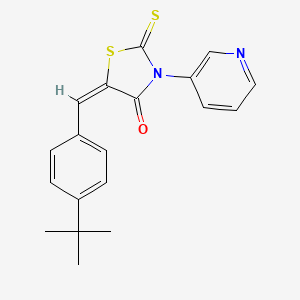![molecular formula C24H17ClFNO3S B11646122 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11646122.png)
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidina sustituido con grupos clorobencilo y fluorobencilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona típicamente implica múltiples pasos, comenzando con la preparación del núcleo de tiazolidina-2,4-diona. El núcleo se funcionaliza luego con los grupos bencilideno y bencilo apropiados. Las rutas sintéticas comunes incluyen:
Reacciones de condensación: El núcleo de tiazolidina-2,4-diona a menudo se sintetiza mediante la condensación de tiourea con α-halocetonas en condiciones básicas.
Formación de bencilideno: El grupo bencilideno se introduce a través de una reacción de condensación de Knoevenagel entre la tiazolidina-2,4-diona y un aldehído.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo bencilideno en un grupo bencilo.
Sustitución: Los grupos clorobencilo y fluorobencilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de bencilo reducidos y tiazolidindionas sustituidas.
Aplicaciones Científicas De Investigación
(5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto modula la actividad de ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lleva a sus posibles propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con grupos funcionales similares.
Compuestos de flúor: Compuestos que contienen átomos de flúor que exhiben patrones de reactividad similares.
Singularidad
(5Z)-3-(4-clorobencil)-5-{4-[(4-fluorobencil)oxi]bencilideno}-1,3-tiazolidina-2,4-diona es única debido a su combinación específica de grupos clorobencilo y fluorobencilo, que confieren propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C24H17ClFNO3S |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H17ClFNO3S/c25-19-7-1-17(2-8-19)14-27-23(28)22(31-24(27)29)13-16-5-11-21(12-6-16)30-15-18-3-9-20(26)10-4-18/h1-13H,14-15H2/b22-13- |
Clave InChI |
OPOLDBRDDYVWJO-XKZIYDEJSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=O)Cl |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-({3-Bromo-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646050.png)
![4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11646053.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B11646054.png)

![(5E)-3-methyl-5-[4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646061.png)

![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11646070.png)

![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11646083.png)
![[1-Amino-5-(morpholin-4-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11646099.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11646110.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)
![Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11646127.png)
